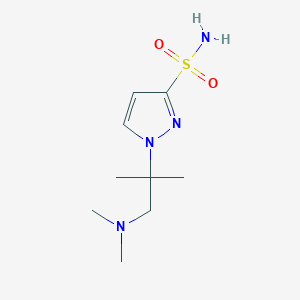
8-Bromo-N,N-dimethylquinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-bromo-N,N-dimethyl-2-Quinolinecarboxamide: is a chemical compound belonging to the quinoline family, which is known for its diverse biological and chemical properties. Quinoline derivatives are widely studied due to their applications in medicinal chemistry, material science, and synthetic organic chemistry. The presence of a bromine atom at the 8th position and a dimethylamino group at the 2nd position of the quinoline ring imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-N,N-dimethyl-2-Quinolinecarboxamide typically involves the bromination of a quinoline precursor followed by the introduction of the dimethylamino group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 8th position. The subsequent introduction of the dimethylamino group can be achieved through nucleophilic substitution reactions using dimethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to dihydroquinoline derivatives.
Substitution: The bromine atom at the 8th position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
科学研究应用
Chemistry: 8-bromo-N,N-dimethyl-2-Quinolinecarboxamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Quinoline derivatives are known to exhibit a wide range of biological activities, making them valuable in drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of diseases such as malaria, cancer, and bacterial infections. Its ability to interact with biological targets makes it a promising candidate for further pharmacological studies.
Industry: In the industrial sector, 8-bromo-N,N-dimethyl-2-Quinolinecarboxamide is used in the development of materials with specific properties, such as fluorescence and conductivity. It is also employed in the synthesis of dyes and pigments .
作用机制
The mechanism of action of 8-bromo-N,N-dimethyl-2-Quinolinecarboxamide involves its interaction with specific molecular targets in biological systems. The bromine atom and the dimethylamino group play crucial roles in its binding affinity and selectivity towards these targets. The compound can inhibit the activity of enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
相似化合物的比较
8-bromoquinoline: Lacks the dimethylamino group, making it less versatile in certain chemical reactions.
N,N-dimethyl-2-Quinolinecarboxamide: Lacks the bromine atom, affecting its reactivity and biological activity.
8-chloro-N,N-dimethyl-2-Quinolinecarboxamide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
Uniqueness: 8-bromo-N,N-dimethyl-2-Quinolinecarboxamide stands out due to the presence of both the bromine atom and the dimethylamino group, which confer unique reactivity and biological activity.
属性
分子式 |
C12H11BrN2O |
|---|---|
分子量 |
279.13 g/mol |
IUPAC 名称 |
8-bromo-N,N-dimethylquinoline-2-carboxamide |
InChI |
InChI=1S/C12H11BrN2O/c1-15(2)12(16)10-7-6-8-4-3-5-9(13)11(8)14-10/h3-7H,1-2H3 |
InChI 键 |
DCPJXVYSTWTINK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C1=NC2=C(C=CC=C2Br)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3,2-Dioxaborolane, 2-[2-fluoro-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B13929783.png)
![3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929795.png)
![Tert-butyl 2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-B]pyridin-6-YL)acetate](/img/structure/B13929800.png)
![1,1-Dimethylethyl 4-{[(6-bromo-3-pyridinyl)oxy]methyl}-1-piperidinecarboxylate](/img/structure/B13929805.png)



![6-Amino-7-chlorobenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13929822.png)
![N-(3,4-dichlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13929826.png)



